molecular formula C38H34O12 B14230746 2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid CAS No. 537048-81-0

2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid

Cat. No.: B14230746
CAS No.: 537048-81-0
M. Wt: 682.7 g/mol
InChI Key: HATIETXPLBZDHM-UHFFFAOYSA-N
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Description

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with dioxo and oxy linkages, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

The synthesis of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of decane-1,10-diol with phosgene to form a decane-1,10-diyl bis(chloroformate) intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid include:

The uniqueness of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

537048-81-0

Molecular Formula

C38H34O12

Molecular Weight

682.7 g/mol

IUPAC Name

2-[2-[10-[2-(2-carboxyphenoxy)carbonylphenoxy]-10-oxodecanoyl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C38H34O12/c39-33(47-31-21-13-9-17-27(31)37(45)49-29-19-11-7-15-25(29)35(41)42)23-5-3-1-2-4-6-24-34(40)48-32-22-14-10-18-28(32)38(46)50-30-20-12-8-16-26(30)36(43)44/h7-22H,1-6,23-24H2,(H,41,42)(H,43,44)

InChI Key

HATIETXPLBZDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CC=C2OC(=O)CCCCCCCCC(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O

Origin of Product

United States

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